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E3 ligase Ligand 14 -

E3 ligase Ligand 14

Catalog Number: EVT-12561030
CAS Number:
Molecular Formula: C38H52N4O7
Molecular Weight: 676.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 ligase Ligand 14 is a specialized compound that binds to E3 ubiquitin ligases, playing a crucial role in the development of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the ubiquitination and subsequent degradation of target proteins associated with various diseases, including cancer. The ability of E3 ligase Ligand 14 to form PROTACs allows for the targeted degradation of proteins that promote tumor growth, thereby offering a promising therapeutic strategy in cancer treatment.

Source and Classification

E3 ligase Ligand 14 is classified under the category of E3 ligase ligands, which are critical components in the ubiquitin-proteasome system. E3 ligases are categorized into three main classes: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) ligases. E3 ligase Ligand 14 specifically interacts with RING-type E3 ligases, which are the most abundant in humans, facilitating the direct transfer of ubiquitin from E2 enzymes to substrate proteins .

Synthesis Analysis

Methods and Technical Details

For instance, one approach involves using palladium-catalyzed reactions to form key intermediates, which are then subjected to further transformations to achieve the final product. The synthetic strategies often prioritize simplicity and efficiency, aiming for fewer steps and higher yields without extensive purification processes .

Molecular Structure Analysis

Structure and Data

The molecular formula for E3 ligase Ligand 14 is C38H52N4O7C_{38}H_{52}N_{4}O_{7}, with a molecular weight of approximately 676.84 g/mol. The compound features a complex structure that includes multiple functional groups conducive to binding with E3 ligases. Its structural characteristics enable it to effectively participate in the formation of PROTACs by linking to both the target protein and the E3 ligase .

Chemical Reactions Analysis

Reactions and Technical Details

E3 ligase Ligand 14 undergoes several chemical reactions as part of its function in PROTACs. The primary reaction involves its conjugation with a protein ligand via a linker, which is essential for creating a ternary complex that promotes ubiquitination. This process typically requires careful selection of linkers based on their physical properties such as polarity and length, which influence the efficacy of the PROTAC .

The mechanism by which these reactions occur often involves nucleophilic attack and subsequent formation of covalent bonds between the ligand and target proteins, mediated by the E3 ligase .

Mechanism of Action

Process and Data

The mechanism of action for E3 ligase Ligand 14 is centered around its ability to form PROTACs that facilitate targeted protein degradation. Upon binding to an E3 ligase, it forms a complex with both the E3 ligase and the target protein. This ternary complex allows for the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome .

This process is critical in regulating protein levels within cells and can be harnessed therapeutically to eliminate proteins that contribute to disease states, particularly in cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 ligase Ligand 14 exhibits several notable physical properties:

  • Molecular Weight: 676.84 g/mol
  • Density: Approximately 1.24 g/cm³ (predicted)
  • Solubility: Typically stored as a powder at -20°C for long-term stability; in solution at -80°C for shorter periods .

Chemical properties include its reactivity profile as a ligand capable of forming stable complexes with E3 ligases through non-covalent interactions as well as covalent linkages during PROTAC formation.

Applications

Scientific Uses

E3 ligase Ligand 14 has significant applications in drug discovery and development, particularly in creating novel therapeutic agents aimed at degrading specific proteins implicated in cancer and other diseases. Its role in forming PROTACs represents a cutting-edge approach in targeted therapy, allowing researchers to manipulate cellular pathways more precisely than traditional small molecule inhibitors.

Furthermore, ongoing research into expanding the library of available E3 ligase ligands like Ligand 14 is crucial for enhancing the effectiveness of targeted protein degradation strategies across various therapeutic areas .

Introduction to Targeted Protein Degradation and E3 Ligase Recruitment

Ubiquitin-Proteasome System Fundamentals for Therapeutic Targeting

The ubiquitin-proteasome system (UPS) serves as the primary pathway for controlled protein degradation in eukaryotic cells. This sophisticated cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligating) enzymes. E3 ubiquitin ligases confer substrate specificity by recognizing target proteins and facilitating ubiquitin transfer from E2 enzymes to specific lysine residues. Polyubiquitinated substrates are subsequently recognized and degraded by the 26S proteasome complex, a process critical for maintaining cellular homeostasis. The human genome encodes over 600 E3 ligases, which are classified into three main families based on their structural and mechanistic characteristics: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) ligases. This intricate system offers unparalleled opportunities for therapeutic intervention by enabling precise control over pathogenic protein levels [3] [4].

PROTAC Molecular Architecture and Mechanism of Action

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary bifunctional therapeutic modality that hijacks the UPS for targeted protein degradation. These heterobifunctional molecules consist of three essential components: a target protein-binding ligand, an E3 ligase-recruiting ligand, and a chemical linker connecting these two moieties. Unlike traditional occupancy-based inhibitors, PROTACs operate via an event-driven mechanism – they induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent proteasomal degradation of the target. This catalytic mechanism allows PROTACs to act sub-stoichiometrically, offering significant advantages over conventional inhibitors for targets considered "undruggable" through occupancy-based approaches [3] [6].

Table 1: Comparative Analysis of PROTACs vs. Traditional Inhibitors

PropertyTraditional InhibitorsPROTAC Degraders
Mechanism of ActionOccupancy-drivenEvent-driven
Target EngagementStoichiometricCatalytic/sub-stoichiometric
Target Residence TimeCritical for efficacyLess critical
Druggable TargetsLimited to enzymatic sitesPotentially any protein with ligandable sites
Resistance DevelopmentCommon (mutations)Potentially reduced
Effect on ScaffoldingLimited disruptionComplete functional elimination

Landscape of E3 Ubiquitin Ligases in PROTAC Development

Despite the vast array of E3 ligases in humans, PROTAC development has predominantly relied on a limited ligase repertoire. Cereblon (CRBN) and von Hippel-Lindau (VHL) account for approximately 80% of reported PROTACs due to the availability of high-affinity ligands (thalidomide derivatives for CRBN; hydroxyproline mimics for VHL) and their ubiquitous tissue expression. Additional E3 ligases employed include inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2). However, this restricted toolkit presents significant limitations: CRBN and VHL expression varies across tissues, potentially compromising PROTAC efficacy in certain organs. Moreover, cancer cells can develop resistance mechanisms through downregulation of specific E3 ligases or mutations in their binding domains, highlighting the critical need for expanding the repertoire of E3 ligases available for PROTAC design [2] [6] [10].

Table 2: Clinically Utilized E3 Ligases in PROTAC Development

E3 LigaseLigand ClassExpression ProfileKey AdvantagesLimitations
CRBNImmunomodulatory Imide Drugs (IMiDs)UbiquitousMultiple validated ligands; Oral bioavailabilityTeratogenicity risks; Resistance development
VHLHydroxyproline derivativesUbiquitous (higher in hypoxic tissues)Well-characterized binding pocketLimited solvent-exposed vectors for linker attachment
IAPsBestatin derivatives; Ala-based peptidesVariable across tissuesAlternative mechanism of actionEndogenous inhibitors (SMAC) may interfere
MDM2Nutlin derivativesp53-regulated expressionTherapeutic relevance in cancersComplex binding requirements
Novel Targets (e.g., ZNRF3/RNF43)Antibody-based bindersDisease-specific (e.g., colorectal cancer)Tissue-selective degradation potentialLarge molecule limitations

Rationale for Expanding the E3 Ligase Toolbox

The expansion of available E3 ligases for PROTAC development addresses several critical limitations of current approaches. First, tissue-specific expression patterns of many E3 ligases (e.g., FBXL16 and KCTD8 in brain tissue, ASB9 in pancreas, KLHL40/KLHL41 in skeletal muscle) offer opportunities for tissue-selective degradation that could minimize off-target effects. Second, leveraging E3 ligases upregulated in specific diseases (e.g., ZNRF3/RNF43 in Wnt-hyperactive colorectal cancers) enables tumor-selective protein degradation strategies. Third, employing multiple E3 ligases can overcome resistance mechanisms that arise from ligase downregulation or mutations. Finally, different E3 ligases exhibit distinct subcellular localizations, ubiquitination kinetics, and ternary complex requirements, providing opportunities to optimize degradation efficiency for challenging targets. The discovery of novel E3 ligands like Ligand 14 directly addresses these needs by expanding the chemical space for PROTAC design [2] [5] [7].

Properties

Product Name

E3 ligase Ligand 14

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S,4S)-4-(3-hydroxyphenoxy)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Molecular Formula

C38H52N4O7

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44)/t24-,29-,31+,32-,33-/m0/s1

InChI Key

ZAGJVXJUYODMFQ-QEXUPYAZSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C

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